Elarofiban

描述

属性

CAS 编号 |

221005-96-5 |

|---|---|

分子式 |

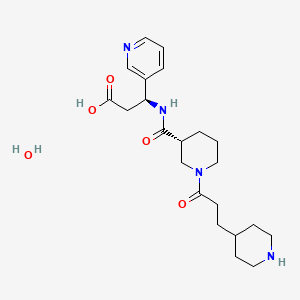

C22H34N4O5 |

分子量 |

434.5 g/mol |

IUPAC 名称 |

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid;hydrate |

InChI |

InChI=1S/C22H32N4O4.H2O/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17;/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29);1H2/t18-,19+;/m1./s1 |

InChI 键 |

VHTVZWUXMIOMAD-VOMIJIAVSA-N |

手性 SMILES |

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3.O |

规范 SMILES |

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3.O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Elarofiban; RWJ 53308; RWJ-53308; RWJ53308 |

产品来源 |

United States |

Foundational & Exploratory

Elarofiban's Mechanism of Action in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elarofiban is a non-peptidic, orally active antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a critical component in the final common pathway of platelet aggregation. This technical guide delineates the mechanism of action of this compound, positioning it within the broader context of antiplatelet therapies. By competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor, this compound effectively blocks platelet-to-platelet aggregation induced by a wide array of physiological agonists. This document provides an in-depth exploration of the relevant signaling pathways, detailed experimental protocols for assessing the efficacy of GP IIb/IIIa inhibitors, and a summary of expected quantitative data based on comparator molecules in the same class. Due to the limited availability of public data specific to this compound, this guide leverages established knowledge of GP IIb/IIIa antagonism to provide a comprehensive overview for research and development professionals.

Introduction to Platelet Aggregation and the Role of GP IIb/IIIa

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and recruit additional platelets to form a hemostatic plug. This process is mediated by a complex network of signaling pathways initiated by various agonists such as adenosine diphosphate (ADP), thrombin, collagen, and thromboxane A2 (TXA2).

The final and obligatory step in platelet aggregation is the binding of fibrinogen to the activated GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the platelet surface. The GP IIb/IIIa receptor is the most abundant integrin on platelets, with approximately 80,000 copies per cell. In resting platelets, the receptor exists in a low-affinity state. Upon platelet activation, intracellular signaling cascades, often referred to as "inside-out" signaling, induce a conformational change in the GP IIb/IIIa receptor, transitioning it to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets, leading to the formation of a platelet aggregate.

This compound's Core Mechanism of Action

As a GP IIb/IIIa antagonist, this compound's primary mechanism of action is the direct and competitive inhibition of fibrinogen binding to the activated GP IIb/IIIa receptor. By occupying the ligand-binding site on the receptor, this compound prevents the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation regardless of the initial activating stimulus. This makes this compound a potent and broad-spectrum antiplatelet agent.

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The following diagram illustrates the signaling cascade leading to platelet aggregation and highlights the point of intervention for this compound.

Quantitative Data (Comparative Analysis)

While specific quantitative data for this compound is not publicly available, the following tables summarize typical data for other well-characterized GP IIb/IIIa antagonists, providing a benchmark for the expected potency and efficacy of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation (IC50 Values)

| Compound | Agonist (Concentration) | IC50 (nM) | Reference Compound |

| Tirofiban | ADP (10 µM) | 75.9 ± 13.3 | - |

| Eptifibatide | ADP (10 µM) | 260.2 ± 62.5 | - |

| Abciximab | ADP (20 µM) | ~15 | - |

| Orbofiban | ADP (5 µM) | ~50 | Oral GP IIb/IIIa Inhibitor |

Data presented as mean ± standard deviation where available. IC50 values can vary based on experimental conditions.

Table 2: Ex Vivo Platelet Aggregation Inhibition in Clinical Studies

| Compound | Dosing Regimen | Agonist | Inhibition (%) | Time to Peak Inhibition |

| Tirofiban | 0.4 µg/kg/min for 30 min, then 0.1 µg/kg/min | ADP (5 µM) | >90% | < 30 minutes |

| Eptifibatide | 180 µg/kg bolus, then 2.0 µg/kg/min | ADP (20 µM) | >80% | < 15 minutes |

| Orbofiban | 50 mg twice daily | ADP (5 µM) | ~80% | 2-4 hours |

Table 3: Effect on Bleeding Time

| Compound | Dose | Bleeding Time Increase (fold) |

| Tirofiban | Therapeutic IV dose | 1.5 - 2.5 |

| Eptifibatide | Therapeutic IV dose | 1.5 - 2.0 |

| Orbofiban | Therapeutic oral dose | ~1.5 |

Experimental Protocols

The evaluation of GP IIb/IIIa inhibitors like this compound involves a series of in vitro and in vivo assays to determine their potency, specificity, and safety profile.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is the gold standard method for assessing platelet function.

Methodology:

-

Blood Collection: Whole blood is collected from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP is obtained by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

-

Assay Procedure:

-

The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).

-

Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.

-

Varying concentrations of this compound (or vehicle control) are added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the dose-response curves.

In Vivo Thrombosis Models

Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.

Example: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

-

Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or intravenously) at various doses prior to the thrombotic challenge.

-

Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period. This induces endothelial injury and subsequent thrombus formation.

-

Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.

-

Outcome Measures: The primary endpoints are the time to occlusion and the incidence of occlusion. The thrombus may also be excised and weighed.

Bleeding Time Assessment

Assessing the effect of this compound on bleeding time is a critical safety evaluation.

Example: Rat Tail Transection Bleeding Time Model

-

Animal Preparation: Rats are anesthetized.

-

Drug Administration: this compound or vehicle is administered.

-

Procedure: The distal tip of the tail is transected with a scalpel.

-

Measurement: The tail is blotted with filter paper at regular intervals until bleeding ceases. The time from transection to the cessation of bleeding is recorded as the bleeding time.

Conclusion

This compound, as a GP IIb/IIIa receptor antagonist, represents a potent and broad-spectrum approach to the inhibition of platelet aggregation. Its mechanism of action targets the final common pathway of this critical physiological process. While specific clinical and preclinical data for this compound are not widely available, the established pharmacology of the GP IIb/IIIa inhibitor class provides a strong foundation for understanding its expected efficacy and safety profile. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of this compound and other novel antiplatelet therapies. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish its clinical utility in the management of thrombotic diseases.

Elarofiban's High-Affinity Binding to the Glycoprotein IIb/IIIa Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of elarofiban, a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This compound's high affinity and specificity for this receptor make it a significant subject of interest in the development of antiplatelet therapies. This document details the quantitative binding data, the experimental methodologies used to determine these parameters, and the underlying signaling pathways.

Core Quantitative Data

This compound demonstrates a high binding affinity for the activated glycoprotein IIb/IIIa receptor. While direct dissociation constant (Kd) and inhibition constant (Ki) values for this compound are not extensively published in publicly available literature, the binding characteristics can be understood through its closely related derivative, ¹⁸F-GP1. This radiolabeled analog retains the high-affinity binding properties of the parent compound.

| Compound | Parameter | Value | Receptor State |

| ¹⁸F-GP1 (this compound derivative) | IC₅₀ | 20 nM | Activated GPIIb/IIIa |

| This compound | Specificity | >300,000-fold | GPIIb/IIIa over αvβ3 |

Table 1: Quantitative Binding Affinity Data for this compound and its Derivative. The IC₅₀ value for ¹⁸F-GP1 provides a strong indication of the high affinity of this compound for the activated GPIIb/IIIa receptor. The remarkable specificity of this compound underscores its targeted mechanism of action.

For the purpose of comparison, the binding affinities of other well-characterized GPIIb/IIIa antagonists are provided below.

| Compound | Parameter | Value |

| Tirofiban | Kd | 15 nM |

| Eptifibatide | Kd | 120 nM |

Table 2: Dissociation Constants (Kd) for Other GPIIb/IIIa Antagonists. This comparative data highlights the potent binding affinity of compounds in the same class as this compound.

Experimental Protocols

The determination of the binding affinity of this compound for the GPIIb/IIIa receptor is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.

Radioligand Competition Binding Assay for GPIIb/IIIa

Objective: To determine the inhibition constant (Ki) of this compound for the glycoprotein IIb/IIIa receptor by measuring its ability to compete with a known radioligand.

Materials:

-

Receptor Source: Isolated human platelets or cell lines expressing recombinant human GPIIb/IIIa.

-

Radioligand: A radiolabeled GPIIb/IIIa antagonist with known high affinity and specific activity (e.g., [³H]-tirofiban or a radiolabeled fibrinogen mimetic).

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 7.4).

-

Washing Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Platelet Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed to remove plasma proteins. The final platelet pellet is resuspended in the assay buffer to a standardized concentration.

-

Assay Setup: The assay is performed in a 96-well microplate format. Each well contains a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is initiated by the addition of the platelet suspension to the wells. The plates are then incubated at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold washing buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glycoprotein IIb/IIIa Signaling Pathway

The glycoprotein IIb/IIIa receptor is the final common pathway for platelet aggregation. Its activation is a critical step in hemostasis and thrombosis. This compound, as a GPIIb/IIIa antagonist, blocks this pathway.

Upon platelet activation by agonists such as thrombin, collagen, or ADP, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the extracellular domain of the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen and von Willebrand factor (vWF). The binding of these ligands facilitates the cross-linking of platelets, leading to the formation of a platelet plug.

"Outside-in" signaling occurs after ligand binding to GPIIb/IIIa, triggering further intracellular signaling events that lead to platelet spreading, clot retraction, and stabilization of the thrombus. This compound competitively inhibits the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, thereby preventing both platelet aggregation and subsequent "outside-in" signaling.

Preclinical Overview of Elarofiban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preclinical overview of Elarofiban, a potent and specific Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist. Due to the limited availability of public data directly on this compound, this document synthesizes information from its closely related derivative, the PET tracer [¹⁸F]GP1, and contextual data from other GP IIb/IIIa inhibitors to construct a cohesive preclinical profile.

Mechanism of Action

This compound is a competitive antagonist of the platelet GP IIb/IIIa receptor. In the process of thrombosis, this receptor becomes activated and binds to fibrinogen, which acts as a bridge between platelets, leading to aggregation and thrombus formation. This compound functions by blocking the binding of fibrinogen to the GP IIb/IIIa receptor, thereby inhibiting platelet aggregation. A key characteristic of the this compound scaffold is its high specificity for the GP IIb/IIIa receptor over other integrins, which is crucial for minimizing off-target effects.[1] The potent inhibitory activity of the this compound chemical structure is highlighted by its derivative, [¹⁸F]GP1, which exhibits an IC50 of 20 nM for the GP IIb/IIIa receptor.[1]

Caption: this compound's inhibitory effect on platelet aggregation.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound's derivative and provide context with data from other oral GP IIb/IIIa inhibitors.

Table 1: In Vitro Potency

| Compound | Target Receptor | Assay Type | Endpoint | Result | Reference |

| [¹⁸F]GP1 (this compound Derivative) | GP IIb/IIIa | Competitive Binding | IC50 | 20 nM | [1] |

| Lotrafiban | GP IIb/IIIa | ex vivo Platelet Aggregation | % Inhibition | 45-95% (dose-dependent) | [2] |

Table 2: In Vivo Efficacy in Animal Thrombosis Models

| Compound | Animal Model | Dosing | Key Efficacy Endpoint | Outcome | Reference |

| Orbofiban | Canine Thrombosis Model | Oral | Prevention of Thrombus Formation | Effective | [3] |

| Lotrafiban | Canine Coronary Artery Injury | Oral (1.0-50.0 mg/kg) | Reduction in Coronary Occlusion | Significant, dose-related reduction | |

| Lotrafiban | Canine "Folts" Model | Intravenous | Inhibition of Cyclic Flow Reductions | 100% inhibition |

Table 3: Preclinical Pharmacokinetic Parameters

| Compound | Species | Oral Bioavailability | Plasma Half-life | Key Observation | Reference |

| [¹⁸F]GP1 (this compound Derivative) | Monkey | N/A (IV) | Not reported | Rapid clearance from the blood | |

| Orbofiban | Not specified | ~28% | 18 hours | Suitable for chronic oral administration | |

| Lamifiban | Rat, Dog, Monkey | Not specified | Not specified | Pharmacokinetic profile determined | |

| Inogatran | Rat, Dog, Monkey | 2.1% - 51% (Dose-dependent) | 10 - 35 minutes | Short half-life |

Key Experimental Protocols

Detailed protocols for this compound are not publicly available. The methodologies below are representative of the standard preclinical evaluation for a GP IIb/IIIa inhibitor.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibitory effect of a compound on platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human volunteers or relevant animal species into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Assay Procedure:

-

PRP is placed in a cuvette in a light transmission aggregometer and stirred continuously at 37°C.

-

The test compound (this compound) is added at various concentrations and incubated for a short period.

-

A platelet agonist (e.g., adenosine diphosphate [ADP], thrombin) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for several minutes.

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP baseline. The IC50 value is determined by plotting the inhibition of aggregation against the compound concentration.

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Arterial Thrombosis Model

Objective: To assess the antithrombotic efficacy of a compound in a living animal model.

Methodology (based on canine models):

-

Animal Preparation: A dog is anesthetized, and catheters are placed for drug administration and blood sampling. The chest is opened to expose a coronary artery.

-

Thrombosis Induction: A controlled injury is induced to the arterial wall, often using electrical stimulation or mechanical stenosis, to trigger thrombus formation.

-

Monitoring: Coronary blood flow is continuously monitored using a flow probe. The formation of a thrombus is indicated by a reduction or cessation of blood flow.

-

Drug Administration: The test compound (this compound) is administered, typically intravenously or orally, before or after the induction of injury.

-

Efficacy Evaluation: The ability of the compound to prevent or dissolve the thrombus and restore blood flow is the primary measure of efficacy. Bleeding time is also assessed as a key safety parameter.

Caption: Workflow for in vivo thrombosis model.

Preclinical Development Pathway

The preclinical development of a novel antithrombotic agent like this compound follows a structured pathway to ensure safety and efficacy before human trials.

Caption: Logical flow of preclinical drug development.

References

- 1. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi [mdpi.com]

- 2. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Elarofiban: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elarofiban (RWJ-53308) is a potent, orally active, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. The discovery process involved the optimization of a lead compound, RWJ-50042, through extensive structure-activity relationship (SAR) studies, culminating in a candidate with significantly improved potency and pharmacokinetic properties. A practical and scalable chemical synthesis has been developed for its large-scale production. This guide details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its potency and preclinical profile, and illustrates the underlying biological pathways and experimental workflows.

Discovery of this compound

The development of this compound originated from a lead compound, RWJ-50042, a nipecotic acid-based fibrinogen receptor antagonist.[1] To enhance its therapeutic potential, a series of optimization cycles were undertaken, employing solid-phase parallel synthesis to rapidly generate a library of nearly 250 analogues.[1] This high-throughput approach facilitated a thorough exploration of the structure-activity relationships (SAR) governing the compound's interaction with the GPIIb/IIIa receptor.

The primary objectives of the lead optimization program were to improve potency, oral bioavailability, and duration of action. Key modifications focused on the 3-amino acid substituent of the nipecotic acid scaffold. Two analogues demonstrated significant improvements: a 3-(3,4-methylenedioxybenzene)-β-amino acid analogue which showed enhanced in vivo potency, and the 3-(3-pyridyl)-β-amino acid analogue, which ultimately became this compound (RWJ-53308).[1] this compound exhibited markedly improved potency, oral absorption, and a longer duration of action compared to the initial lead.[1]

Structure-Activity Relationship (SAR) Studies

The SAR studies revealed several key structural features crucial for potent GPIIb/IIIa antagonism. The nipecotic acid core serves as a rigid scaffold to correctly orient the key pharmacophoric elements. The introduction of a 3-(pyridin-3-yl)propanoic acid moiety was found to be optimal for binding to the receptor. The (3S)-stereochemistry of this β-amino acid and the (3R)-stereochemistry of the nipecotamide linkage were determined to be essential for high affinity.

Synthesis of this compound

A practical and scalable synthesis for this compound has been developed, making it amenable to large-scale production for clinical studies.[2] The synthesis is convergent, involving the preparation of two key intermediates followed by their coupling and final deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is a representation based on available literature. Specific reagents, conditions, and yields may vary.

Step 1: Synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate

An efficient stereoselective synthesis of this key intermediate is achieved through the hydrogenation of an enantiomeric enamine with a palladium catalyst, followed by the removal of the chiral auxiliary.

Step 2: Synthesis of the Nipecotic Acid Derivative

The synthesis of the (3R)-1-[3-(piperidin-4-yl)propanoyl]piperidin-3-yl}carbonyl moiety involves standard peptide coupling and protection/deprotection strategies.

Step 3: Coupling and Deprotection

The two key intermediates are coupled using standard peptide coupling reagents (e.g., HATU, HOBt). The final step involves the removal of any protecting groups to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. GPIIb/IIIa is an integrin that undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation. By blocking this final common pathway of platelet aggregation, this compound is effective against a wide range of platelet agonists.

Caption: GPIIb/IIIa Signaling Pathway in Platelet Aggregation.

Quantitative Data

| Parameter | Value | Reference |

| In Vitro Potency | ||

| IC50 (Fibrinogen binding to GPIIb/IIIa) | 0.15 - 0.4 nM | |

| IC50 (Thrombin-induced platelet aggregation, human gel-filtered platelets) | 60 ± 12 nM | |

| IC50 (Collagen-induced platelet aggregation, human PRP) | 60 ± 10 nM | |

| IC50 (Arachidonic acid-induced platelet aggregation, human PRP) | 150 ± 30 nM | |

| IC50 (ADP-induced platelet aggregation, human PRP) | 70 ± 4 nM | |

| IC50 (SFLLRN-NH2-induced platelet aggregation, human PRP) | 160 ± 80 nM | |

| Preclinical Pharmacokinetics (in dogs) | ||

| Oral Bioavailability | 16% |

PRP: Platelet-Rich Plasma

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Materials:

-

Human whole blood

-

Anticoagulant (e.g., citrate)

-

Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide [TRAP])

-

Saline buffer

-

Aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated human whole blood at a low speed.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Add a platelet agonist to induce aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.

Caption: Workflow for Platelet Aggregation Assay.

Preclinical and Clinical Development

In vivo studies in animal models demonstrated the antithrombotic efficacy of this compound. In a canine arteriovenous shunt model, it showed efficacy at intravenous doses of 0.01-0.1 mg/kg. In guinea pig models of thrombosis induced by photoactivation or ferric chloride, this compound was effective at intravenous doses of 0.3-3 mg/kg and 0.3-1 mg/kg, respectively. Preclinical studies in dogs revealed a 16% systemic oral bioavailability, minimal metabolic transformation, and a favorable safety profile.

Based on its promising preclinical data, this compound (RWJ-53308) was selected for clinical evaluation. A radiolabeled analog, [¹⁸F]GP1, has been used in Phase 1 clinical trials to image acute arterial thrombosis using PET/CT, demonstrating good safety, biodistribution, and pharmacokinetic properties in humans. Information on the clinical trials of this compound itself indicates it reached Phase 2 but was subsequently discontinued.

Conclusion

This compound is a potent and orally active GPIIb/IIIa antagonist discovered through a systematic lead optimization program that utilized parallel synthesis to explore structure-activity relationships. A practical and scalable synthesis has been established. Its mechanism of action is well-defined, and it has demonstrated significant antithrombotic efficacy in preclinical models. While its clinical development was discontinued, the discovery and synthesis of this compound represent a significant case study in the development of nonpeptide integrin antagonists. This technical guide provides a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

The Pharmacodynamics of Tirofiban: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the pharmacodynamics of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. As the user-requested topic "Elarofiban" did not yield relevant results, this whitepaper focuses on Tirofiban, a well-characterized antiplatelet agent with a similar putative mechanism of action.

Introduction

Tirofiban is a critical therapeutic agent in the management of acute coronary syndromes. Its primary function is to inhibit platelet aggregation, a key process in the formation of thrombi. Understanding the intricate details of its pharmacodynamic profile is essential for its optimal use in clinical settings and for the development of novel antiplatelet therapies. This guide will explore the mechanism of action, receptor binding kinetics, and the effects of Tirofiban in both in vitro and in vivo models.

Mechanism of Action

Tirofiban is a reversible antagonist of the GPIIb/IIIa receptor, which is the most abundant integrin on the platelet surface.[1] The activation of platelets by various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen, a dimeric molecule, can bridge adjacent platelets, leading to the formation of a platelet aggregate.

Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[2] By competitively binding to the RGD-binding site on the GPIIb/IIIa receptor, Tirofiban effectively blocks the binding of fibrinogen and von Willebrand factor (vWF), thereby inhibiting the final common pathway of platelet aggregation.[2][3] This action is independent of the initial platelet activation stimulus.

The binding of Tirofiban to the GPIIb/IIIa receptor is reversible, with a relatively short half-life, allowing for the restoration of normal platelet function within hours of discontinuing the infusion.[1]

References

Tirofiban: A Technical Guide to its Role in Antiplatelet Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban is a non-peptide, small molecule glycoprotein (GP) IIb/IIIa receptor antagonist used in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[1] By reversibly blocking the GP IIb/IIIa receptor, Tirofiban inhibits the final common pathway of platelet aggregation, a critical step in the formation of thrombi.[2][3] This technical guide provides an in-depth overview of Tirofiban's mechanism of action, summarizes key quantitative data from research studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Mechanism of Action

Tirofiban acts as a competitive and reversible antagonist of the GP IIb/IIIa receptor on the surface of platelets.[2][3] This receptor, upon platelet activation, undergoes a conformational change that allows it to bind to fibrinogen and von Willebrand factor (vWF), leading to platelet aggregation and thrombus formation. Tirofiban mimics the arginine-glycine-aspartic acid (RGD) sequence of these ligands, thereby competing for the binding site on the GP IIb/IIIa receptor and preventing the cross-linking of platelets. Unlike abciximab, which is a monoclonal antibody fragment, tirofiban is a small molecule with high specificity for the GP IIb/IIIa receptor. Its action is rapid in onset and, due to its relatively short half-life of approximately 2 hours, its antiplatelet effect is reversible, with platelet function returning to near baseline within 4 to 8 hours after cessation of infusion.

Signaling Pathway of Platelet Aggregation and Tirofiban Inhibition

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of Tirofiban.

References

- 1. Triple antiplatelet therapy during percutaneous coronary intervention is associated with improved outcomes including one-year survival: results from the Do Tirofiban and ReoProGive Similar Efficacy Outcome Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aggrastathdb.com [aggrastathdb.com]

A Technical Guide to [¹⁸F]GP1: An Elarofiban Derivative for PET Imaging of Thrombi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [¹⁸F]GP1, a promising positron emission tomography (PET) radiotracer derived from Elarofiban for the specific imaging of thrombi. [¹⁸F]GP1 targets the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which is highly expressed on the surface of activated platelets, offering a direct way to visualize active thrombus formation in various cardiovascular diseases. This document details the mechanism of action, radiosynthesis, preclinical and clinical evaluation, and the experimental protocols utilized in its development.

Mechanism of Action: Targeting Activated Platelets

[¹⁸F]GP1 is a fluorine-18 labeled small molecule that is a derivative of the GP IIb/IIIa antagonist, this compound.[1] The key to its function lies in its high affinity and specificity for the activated form of the GP IIb/IIIa receptor. In the event of vascular injury, platelets are recruited to the site, where they become activated. This activation triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation, a critical step in thrombus formation.[2] By targeting this activated receptor, [¹⁸F]GP1 allows for the specific visualization of active thrombosis at the molecular level.[1][2]

Radiosynthesis and Quality Control

A robust and automated, GMP-compliant radiosynthesis of [¹⁸F]GP1 has been developed to ensure its suitability for clinical applications.[1] The process is a two-step procedure that begins with the nucleophilic substitution of a tosylate precursor.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and properties of [¹⁸F]GP1.

Table 1: Radiosynthesis Parameters and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Radiochemical Yield (decay corrected) | 38 ± 6% | |

| Synthesis Time (from end of production) | 68–76 min | |

| Radiochemical Purity | >98% | |

| Molar Activity | 950–9430 GBq/µmol |

| Radiochemical Concentration | Up to 1900 MBq/mL | |

Table 2: In Vitro Binding Affinity and Thrombus Accumulation

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (GP IIb/IIIa) | 20 nM |

| Mean Clot-to-Blood Ratio (in vitro) | 95.2 ± 50.2 | |

Experimental Protocol: GMP-Compliant Radiosynthesis

This protocol is based on the fully automated synthesis of [¹⁸F]GP1.

-

Step 1: Nucleophilic Substitution

-

[¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted into the reactor.

-

Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) are added.

-

The mixture is azeotropically dried.

-

The Boc-protected tosylate precursor is added to the reactor.

-

The reaction is heated to 120°C for 8 minutes for the nucleophilic substitution.

-

-

Step 2: Acidic Deprotection

-

Following the substitution, 2 N hydrochloric acid (HCl) is added.

-

The mixture is heated to 110°C for 4 minutes to remove the Boc protecting group.

-

-

Purification

-

The crude product is neutralized and purified via semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The fraction containing [¹⁸F]GP1 is collected.

-

-

Formulation

-

The collected fraction is reformulated into a physiologically acceptable solution for injection.

-

-

Quality Control

-

Radiochemical purity and molar activity are determined using analytical radio-HPLC.

-

Preclinical and Clinical Evaluation

Preclinical studies in non-human primates and a first-in-human study have demonstrated the potential of [¹⁸F]GP1 for imaging thrombi.

Preclinical Studies in Monkeys

-

Model: A non-human primate model was used, as rodents were found to be inappropriate for the in vivo evaluation of this class of receptor ligands. Thrombus formation was induced by inserting catheters with roughened surfaces into the arterial and venous systems.

-

Imaging Results: PET imaging showed strong accumulation of [¹⁸F]GP1 at the site of thrombus formation with very low background signal. The binding was specific and could be blocked by the addition of an excess of this compound.

-

Effect of Anticoagulants: The binding of [¹⁸F]GP1 was not significantly affected by common anticoagulants such as aspirin and heparin.

First-in-Human Study

-

Objective: To assess the feasibility, safety, biodistribution, and pharmacokinetics of [¹⁸F]GP1 for imaging acute arterial thrombosis (AAT) in patients.

-

Results: The study successfully used [¹⁸F]GP1 to image lesions in patients with symptoms of acute deep vein thrombosis or pulmonary embolism. The tracer was found to be safe and demonstrated rapid blood clearance.

-

Limitations: The study noted that GP IIb/IIIa inhibitors and elevated fibrinogen levels could potentially inhibit [¹⁸F]GP1 binding, which may limit its diagnostic use in certain patient populations.

Experimental Protocol: In Vivo Thrombus Imaging

The following provides a general workflow for preclinical PET imaging of thrombi using [¹⁸F]GP1.

-

Animal Model:

-

Induce thrombosis in a suitable animal model (e.g., cynomolgus monkeys) via controlled vascular injury, such as the insertion of a roughened catheter into the vena cava or aorta.

-

-

Radiotracer Administration:

-

Administer a bolus injection of [¹⁸F]GP1 intravenously.

-

-

PET/CT Imaging:

-

Perform dynamic or static PET scans over a specified period (e.g., up to 2 hours post-injection) to visualize the biodistribution of the tracer and its accumulation at the thrombus site.

-

Acquire a CT scan for anatomical co-registration and attenuation correction.

-

-

Image Analysis:

-

Reconstruct PET images and co-register them with CT data.

-

Draw regions of interest (ROIs) over the thrombus, contralateral vessel (background), and other organs to quantify tracer uptake, often expressed as Standardized Uptake Values (SUV).

-

Calculate thrombus-to-blood or thrombus-to-muscle ratios to assess imaging contrast.

-

-

Ex Vivo Biodistribution (Optional):

-

Following the final imaging session, euthanize the animal.

-

Harvest tissues of interest (thrombus, blood, major organs).

-

Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Conclusion

[¹⁸F]GP1 is a highly promising PET radiotracer for the specific and sensitive detection of active thrombosis. Its development from the known GP IIb/IIIa antagonist this compound, coupled with a robust, GMP-compliant radiosynthesis, has paved the way for clinical investigation. Preclinical and initial human studies have confirmed its ability to accumulate at sites of thrombus formation with high contrast, independent of concurrent heparin or aspirin therapy. As such, [¹⁸F]GP1 PET imaging may serve as a valuable non-invasive tool for diagnosing and monitoring a range of thromboembolic disorders, potentially guiding therapeutic strategies and improving patient outcomes.

References

Elarofiban in Thrombosis Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elarofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, this compound prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting thrombus formation. This technical guide provides a comprehensive review of the preclinical evaluation of this compound in various thrombosis models, presenting key quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathways.

Mechanism of Action: Targeting the Final Step of Platelet Aggregation

This compound exerts its antithrombotic effect by competitively inhibiting the GP IIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of activated platelets.[1][2] This receptor, upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a platelet-rich thrombus. This compound, by blocking this binding, effectively halts the aggregation process, regardless of the initial platelet activation stimulus.[1][3]

Signaling Pathway

The binding of agonists to their respective receptors on the platelet surface initiates a cascade of intracellular signaling events, often referred to as "inside-out" signaling. This process culminates in the activation of the GP IIb/IIIa receptor. This compound intervenes at the subsequent "outside-in" signaling step, preventing the fibrinogen-mediated cross-linking of platelets.

References

The Impact of GPIIb/IIIa Antagonism on Fibrinogen-Platelet Binding: A Technical Overview

Disclaimer: Information regarding a specific compound named "Elarofiban" is not publicly available in scientific literature. This document provides a detailed technical guide on the mechanism of action of its presumed drug class, Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, and their effect on fibrinogen binding to platelets. The data and protocols presented are based on established knowledge of well-characterized GPIIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban.

Introduction: The Critical Role of GPIIb/IIIa in Platelet Aggregation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. The final and obligatory step in this process is the binding of fibrinogen to the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of activated platelets.[1][2] GPIIb/IIIa is an integrin complex (αIIbβ3) that undergoes a conformational change upon platelet activation, exposing its binding site for fibrinogen and other ligands like von Willebrand factor (vWF).[1][3][4] This binding allows for the cross-linking of adjacent platelets, leading to the formation of a platelet plug.

GPIIb/IIIa antagonists are a class of potent antiplatelet agents that competitively inhibit the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation and thrombus formation. These drugs are primarily used in the management of acute coronary syndromes and during percutaneous coronary interventions.

Mechanism of Action of GPIIb/IIIa Antagonists

GPIIb/IIIa antagonists exert their antiplatelet effect by directly competing with fibrinogen for the binding site on the activated GPIIb/IIIa receptor. The binding of these antagonists prevents the conformational changes in the GPIIb/IIIa receptor that are necessary for stable fibrinogen binding. There are different types of GPIIb/IIIa antagonists, including monoclonal antibody fragments (abciximab) and small-molecule inhibitors (eptifibatide, tirofiban). While their chemical structures differ, they all share the common mechanism of blocking the final common pathway of platelet aggregation.

Signaling Pathway of Platelet Activation and Inhibition by GPIIb/IIIa Antagonists

Platelet activation is initiated by various agonists such as thrombin, adenosine diphosphate (ADP), and collagen, which bind to their respective receptors on the platelet surface. This triggers a cascade of intracellular signaling events, often referred to as "inside-out" signaling, leading to the activation of the GPIIb/IIIa receptor. Key players in this pathway include G-proteins, phospholipase C (PLC), and protein kinase C (PKC). Once activated, the GPIIb/IIIa receptor binds fibrinogen, initiating "outside-in" signaling which further promotes platelet aggregation, clot retraction, and stabilization. GPIIb/IIIa antagonists interrupt this process at the final, crucial step.

Quantitative Analysis of GPIIb/IIIa Antagonist Efficacy

The potency of GPIIb/IIIa antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) for fibrinogen binding or platelet aggregation. These values can vary depending on the specific antagonist, the agonist used to stimulate platelets, and the experimental conditions.

| GPIIb/IIIa Antagonist | IC50 for ADP-induced Platelet Aggregation (µg/mL) | Dissociation Constant (nM) | Reference(s) |

| Abciximab | 1.25 - 2.3 | High Affinity (low dissociation) | |

| Eptifibatide | 0.11 - 0.22 | 120 | |

| Tirofiban | ~0.015 (in some studies) | 15 |

Note: IC50 values can vary between studies due to different experimental setups. The dissociation constant reflects the affinity of the antagonist for the GPIIb/IIIa receptor.

Experimental Protocols for Assessing Fibrinogen Binding

Several in vitro methods are employed to measure the binding of fibrinogen to platelets and to evaluate the inhibitory effects of GPIIb/IIIa antagonists. The two most common techniques are Light Transmission Aggregometry (LTA) and Flow Cytometry.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer at 37°C and establish a baseline reading.

-

Add the platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation. To test the inhibitor, pre-incubate the PRP with the GPIIb/IIIa antagonist for a specified time before adding the agonist.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission relative to the PPP blank.

Flow Cytometry

Flow cytometry is a powerful technique that allows for the direct measurement of fibrinogen binding to individual platelets. This method utilizes fluorescently labeled antibodies against fibrinogen or fibrinogen itself.

-

Sample Preparation: Use either whole blood or PRP.

-

Activation and Inhibition:

-

Incubate the platelet sample with the GPIIb/IIIa antagonist or a vehicle control.

-

Add a platelet agonist (e.g., ADP) to stimulate the platelets.

-

-

Staining: Add a fluorescently labeled (e.g., FITC or Alexa Fluor) anti-fibrinogen antibody to the sample and incubate in the dark.

-

Fixation: Stop the reaction and fix the platelets with a suitable fixative like paraformaldehyde.

-

Flow Cytometric Analysis:

-

Acquire the samples on a flow cytometer.

-

Identify the platelet population based on their forward and side scatter characteristics.

-

Measure the fluorescence intensity of the gated platelet population.

-

-

Data Analysis: The amount of bound fibrinogen is proportional to the mean fluorescence intensity of the platelet population. The percentage of platelets that have bound fibrinogen can also be determined.

Conclusion

GPIIb/IIIa antagonists are a cornerstone of antiplatelet therapy, particularly in high-risk cardiovascular settings. Their mechanism of action, centered on the competitive inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor, is well-established. The efficacy of these agents can be robustly quantified using in vitro techniques such as Light Transmission Aggregometry and flow cytometry. A thorough understanding of the underlying signaling pathways and the experimental methodologies used to assess their effects is crucial for researchers and drug development professionals in the field of thrombosis and hemostasis. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methods outlined in this guide provide a comprehensive framework for evaluating any agent targeting the critical GPIIb/IIIa-fibrinogen interaction.

References

A Structural Analysis of Elarofiban and its Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elarofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. This technical guide provides a comprehensive structural analysis of this compound and its known analogs, offering insights into its mechanism of action, synthesis, and structure-activity relationships. Due to the limited publicly available data on a wide range of this compound analogs, this guide supplements specific information on this compound with data from the broader class of GPIIb/IIIa inhibitors to provide a thorough understanding of the core principles governing the interaction of these antagonists with their target. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiplatelet therapies.

Introduction to Glycoprotein IIb/IIIa Receptor Antagonism

The glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3, is a heterodimeric protein expressed on the surface of platelets. Upon platelet activation by various agonists such as thrombin, adenosine diphosphate (ADP), or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus. Inhibition of the GPIIb/IIIa receptor is a powerful therapeutic strategy to prevent arterial thrombosis in various cardiovascular conditions.

This compound belongs to the class of small-molecule, non-peptide GPIIb/IIIa antagonists. These agents act as competitive inhibitors, binding to the receptor and preventing its interaction with fibrinogen, thereby blocking the final common pathway of platelet aggregation.

Structural Analysis of this compound

This compound is a rationally designed molecule with specific structural features that contribute to its high affinity and selectivity for the GPIIb/IIIa receptor.

Chemical Structure:

-

IUPAC Name: (3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid;hydrate

-

Molecular Formula: C₂₂H₃₄N₄O₅

-

Molecular Weight: 434.5 g/mol

The structure of this compound incorporates a central nipecotamide scaffold, a 3-pyridinepropionic acid moiety, and a 3-(4-piperidyl)propionyl side chain. These components are crucial for its interaction with the GPIIb/IIIa receptor binding pocket.

This compound Analogs and Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for a broad series of this compound analogs are not extensively reported in the public domain. However, analysis of this compound and its radiolabeled analog, [¹⁸F]GP1, provides insights into key structural requirements for potent GPIIb/IIIa inhibition.

[¹⁸F]GP1 is a derivative of this compound developed as a PET tracer for imaging thrombi. The selection of this compound as the scaffold for this tracer was based on its high affinity for activated GPIIb/IIIa receptors and its remarkable specificity (over 300,000-fold) for GPIIb/IIIa compared to other related integrins like αvβ3.[1] This high specificity suggests that the overall conformation and pharmacophoric features of the this compound molecule are finely tuned for the GPIIb/IIIa binding site.

| Compound | Structure | Activity (IC₅₀) | Notes |

| This compound | (Structure of this compound) | High affinity (specific value not publicly available) | Potent and highly selective GPIIb/IIIa antagonist.[1] |

| [¹⁸F]GP1 | (Structure of this compound with ¹⁸F label on the piperidine ring) | 20 nM | A derivative of this compound for PET imaging, retaining high affinity.[1] |

General SAR Principles for Small-Molecule GPIIb/IIIa Antagonists:

Based on the broader class of non-peptide GPIIb/IIIa inhibitors, several structural features are generally recognized as important for activity:

-

A basic moiety: A positively charged group, such as the piperidine nitrogen in this compound, is often crucial for mimicking the guanidinium group of the arginine residue in the RGD (Arg-Gly-Asp) recognition sequence of fibrinogen.

-

A carboxylic acid group: A negatively charged carboxylate is essential for interacting with a corresponding cationic site in the receptor, mimicking the aspartate residue of the RGD sequence.

-

A central scaffold: A rigid or semi-rigid scaffold, like the nipecotamide core in this compound, properly orients the basic and acidic pharmacophores for optimal receptor binding.

-

Hydrophobic groups: Additional hydrophobic interactions can enhance binding affinity.

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by directly inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor. This disrupts the final step of platelet aggregation.

Figure 1: Simplified signaling pathway of GPIIb/IIIa receptor activation and its inhibition by this compound.

Experimental Protocols

Synthesis of this compound

A practical, commercial-scale synthesis of this compound has been described.[2] The following is a summarized workflow based on the reported synthesis:

Figure 2: High-level workflow for the synthesis of this compound.

Key Methodological Steps:

-

Enamine Formation: Methyl nicotinoyl acetate is reacted with gaseous ammonia in a mixture of toluene and isopropanol under acidic catalysis to form methyl 3-amino-3-(3-pyridyl)-2-propenoate.

-

Reduction: The resulting enamine is reduced to the corresponding β-amino ester using a reducing agent such as sodium borohydride.

-

Chiral Resolution: The racemic β-amino ester is resolved using a chiral acid, such as (+)-tartaric acid, to isolate the desired (S)-enantiomer.

-

Amide Couplings: A series of amide coupling reactions are performed to build the final molecule. This involves coupling the resolved (S)-β-amino ester with a protected (R)-nipecotic acid derivative, followed by coupling with a protected 3-(4-piperidyl)propionic acid derivative.

-

Deprotection: The protecting groups are removed in the final step to yield this compound.

A notable aspect of the optimized synthesis is the avoidance of chromatography by using crystalline intermediates and a novel procedure for free amine liberation using Ca(OH)₂ prior to amide coupling, which proceeds without racemization.[2]

Radioligand Binding Assay for GPIIb/IIIa Receptor

This protocol describes a general method to determine the binding affinity of a compound to the GPIIb/IIIa receptor.

Materials:

-

Isolated human platelets or cells expressing the GPIIb/IIIa receptor.

-

Radiolabeled ligand (e.g., [³H]-Tirofiban or a suitable ¹²⁵I-labeled fibrinogen fragment).

-

Test compound (this compound or its analogs).

-

Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Platelet Preparation: Prepare washed platelets from fresh human blood by differential centrifugation.

-

Assay Setup: In a microtiter plate, combine the platelet suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Platelet agonist (e.g., ADP, thrombin, collagen).

-

Test compound (this compound or its analogs).

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Prepare PRP from citrated whole blood by centrifugation.

-

Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline light transmission.

-

Incubation with Inhibitor: Add the test compound at various concentrations to the PRP and incubate for a short period.

-

Induction of Aggregation: Add a platelet agonist to induce aggregation and monitor the change in light transmission over time.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the maximal aggregation response (IC₅₀).

Clinical Development and Future Perspectives

Information on the extensive clinical development of this compound is limited in the public literature. As a potent GPIIb/IIIa antagonist, its therapeutic potential would lie in the management of acute coronary syndromes and the prevention of thrombotic events during percutaneous coronary interventions. The development of the PET tracer [¹⁸F]GP1 based on the this compound scaffold highlights its favorable pharmacokinetic and pharmacodynamic properties, suggesting its utility as a platform for developing diagnostic and therapeutic agents.

Future research could focus on the synthesis and evaluation of a broader range of this compound analogs to establish a comprehensive SAR. This would aid in the design of next-generation GPIIb/IIIa inhibitors with improved oral bioavailability, longer duration of action, and enhanced safety profiles.

Conclusion

References

Methodological & Application

A Practical Laboratory Synthesis of Elarofiban: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elarofiban is a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, playing a crucial role in the inhibition of platelet aggregation. This document provides a detailed practical synthesis of this compound suitable for laboratory use. The protocol is based on established process research methodologies, focusing on a convergent synthesis strategy. This approach involves the preparation of two key intermediates followed by their coupling and final deprotection. Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway and the relevant biological signaling cascade are provided to facilitate replication and understanding by researchers in drug development and medicinal chemistry.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, is the final common pathway for platelet aggregation. Upon activation, the receptor undergoes a conformational change, enabling it to bind fibrinogen, which bridges adjacent platelets, leading to the formation of a thrombus. Antagonists of the GPIIb/IIIa receptor, such as this compound, are therefore of significant therapeutic interest for the prevention and treatment of thrombotic diseases.

This application note details a practical and efficient laboratory-scale synthesis of this compound. The synthetic strategy is designed for accessibility and reproducibility in a standard organic chemistry laboratory setting.

Synthetic Scheme

The synthesis of this compound is accomplished through a convergent approach, which can be broadly divided into three main stages:

-

Synthesis of the Piperidine Fragment.

-

Synthesis of the Pyridine Fragment.

-

Coupling and Deprotection.

An overview of the synthetic workflow is presented below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride

This key intermediate is prepared via the resolution of the corresponding racemic N-Boc protected amino acid.

1.1 Preparation of (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt:

-

A solution of racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid in ethyl acetate is heated to 60-70 °C.

-

A solution of (1R,2S)-(−)-ephedrine in ethyl acetate is added.

-

The mixture is cooled to allow for the crystallization of the diastereomeric salt.

-

The resulting solid is collected by filtration and can be reslurried in hot ethyl acetate to improve diastereomeric purity to >98% de.

1.2 Conversion to (S)-N-BOC-acid:

-

The diastereomeric salt is neutralized with an aqueous base (e.g., NaOH).

-

The (1R,2S)-(−)-ephedrine is extracted into an organic solvent like dichloromethane.

-

The aqueous phase is carefully acidified to a pH of approximately 3.8 with NaHSO₄·H₂O to crystallize the (S)-N-Boc-acid.

1.3 Formation of the Dihydrochloride Salt:

-

The (S)-N-Boc-acid is dissolved in methanol and cooled to 0-5 °C.

-

Hydrogen chloride gas is bubbled through the solution while maintaining the temperature below 15 °C.

-

The product, methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride, precipitates and is collected by filtration.

Stage 2: Coupling Reaction

-

The protected piperidine acid fragment is coupled with methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride.

-

Standard peptide coupling reagents can be employed for this transformation.

Stage 3: Saponification and Deprotection

-

The methyl ester of the coupled product is saponified using a base such as lithium hydroxide.

-

The protecting group on the piperidine nitrogen is removed. For instance, a Cbz group can be removed via catalytic hydrogenation to yield the crude this compound.

-

The final product is purified by recrystallization from a suitable solvent like n-butanol.

Quantitative Data

| Step | Reactants | Product | Yield | Purity (ee) |

| Formation of Dihydrochloride Salt | (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, HCl in Methanol | Methyl (S)-3-amino-3-(3'-pyridyl)propionate, Dihydrochloride Salt | 82% | >98% |

| Radiosynthesis of [¹⁸F]GP1 (an this compound derivative for PET imaging)[1] | Boc-protected tosylate precursor, [¹⁸F]fluoride | [¹⁸F]GP1 | 38±6% | >98% |

Mechanism of Action: GPIIb/IIIa Receptor Signaling

This compound acts as an antagonist to the GPIIb/IIIa receptor. The activation of this receptor is a complex process involving both "inside-out" and "outside-in" signaling.

-

Inside-Out Signaling: Platelet agonists (e.g., ADP, thrombin) bind to their respective receptors, initiating an intracellular signaling cascade. This cascade leads to the activation of talin and kindlin, which bind to the cytoplasmic tails of the GPIIb/IIIa receptor, causing a conformational change in the extracellular domain. This change increases the receptor's affinity for fibrinogen.

-

Outside-In Signaling: The binding of fibrinogen to the activated GPIIb/IIIa receptors on adjacent platelets leads to platelet aggregation. This ligand binding also triggers a signaling cascade back into the platelet, leading to cytoskeleton reorganization, platelet spreading, and stabilization of the thrombus.

This compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.

Caption: GPIIb/IIIa signaling and the inhibitory action of this compound.

Conclusion

This document outlines a practical and reproducible laboratory synthesis of this compound. By providing detailed protocols, quantitative data, and clear visual diagrams of both the synthetic route and the biological mechanism of action, this guide serves as a valuable resource for researchers engaged in the fields of medicinal chemistry and drug development. The convergent synthetic strategy presented is efficient and suitable for laboratory-scale production, enabling further investigation and development of GPIIb/IIIa antagonists.

References

a protocol for in vitro platelet aggregation assays with Elarofiban

Application Note AN-001

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, an integrin found on the surface of platelets, plays a pivotal role in the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen.[1] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[2]

Elarofiban is a non-peptide antagonist of the GPIIb/IIIa receptor. By competitively inhibiting the binding of fibrinogen to activated GPIIb/IIIa receptors, this compound effectively blocks platelet aggregation induced by any soluble agonist. This makes it a potent antiplatelet agent with therapeutic potential in the prevention and treatment of thrombotic diseases.

This document provides a detailed protocol for assessing the in vitro efficacy of this compound using Light Transmission Aggregometry (LTA), the gold standard for platelet function testing. LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle of the Assay

In LTA, a beam of light is passed through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C. In its resting state, PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. The addition of a platelet agonist induces platelet aggregation, causing the formation of larger platelet clumps. This reduces the turbidity of the PRP, allowing more light to pass through to a photocell. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation. Platelet-poor plasma (PPP) is used as a reference for 100% aggregation (maximum light transmission). The inhibitory effect of this compound is quantified by comparing the aggregation response in the presence of the compound to a vehicle control.

Experimental Protocols

Materials and Reagents

-

Equipment:

-

Light Transmission Aggregometer (e.g., Chrono-log Model 700)

-

Calibrated pipettes

-

Centrifuge with a swinging-bucket rotor

-

Water bath at 37°C

-

Vortex mixer

-

-

Consumables:

-

Siliconized glass or plastic cuvettes

-

Teflon-coated stir bars

-

Plastic centrifuge tubes

-

-

Reagents:

-

This compound

-

Human whole blood (collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks)

-

3.2% Sodium Citrate (as anticoagulant, 9:1 blood to anticoagulant ratio)

-

Agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Thrombin Receptor Activating Peptide (TRAP-6)

-

-

Vehicle (e.g., DMSO or saline, depending on this compound's solubility)

-

Saline (0.9% NaCl)

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.

-

To obtain PPP, centrifuge the remaining blood at 2,500 x g for 15 minutes at room temperature.

-

Collect the supernatant (PPP) and transfer it to a new plastic tube.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use. All experiments should be completed within 4 hours of blood collection.

Assay Procedure

-

Instrument Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

-

-

This compound Incubation:

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP.

-

Incubate the mixture for 5 minutes at 37°C with stirring (900-1100 rpm).

-

-

Induction of Aggregation:

-

Add a specific concentration of a platelet agonist (e.g., ADP, collagen, or TRAP-6) to the cuvette to initiate aggregation. The final volume in the cuvette should be 500 µL.

-

Record the change in light transmission for at least 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit platelet aggregation by 50%.

-

Data Presentation

The following tables present hypothetical but realistic data for the in vitro antiplatelet activity of this compound. The IC50 values are based on those reported for similar GPIIb/IIIa inhibitors like Tirofiban.

Table 1: Dose-Dependent Inhibition of Platelet Aggregation by this compound

| This compound Conc. (nM) | Agonist (Concentration) | Max Aggregation (%) | % Inhibition |

| 0 (Vehicle) | ADP (10 µM) | 85 | 0 |

| 10 | ADP (10 µM) | 68 | 20 |

| 30 | ADP (10 µM) | 45 | 47 |

| 50 | ADP (10 µM) | 25 | 71 |

| 100 | ADP (10 µM) | 10 | 88 |

| 0 (Vehicle) | Collagen (2 µg/mL) | 90 | 0 |

| 10 | Collagen (2 µg/mL) | 75 | 17 |

| 30 | Collagen (2 µg/mL) | 50 | 44 |

| 50 | Collagen (2 µg/mL) | 30 | 67 |

| 100 | Collagen (2 µg/mL) | 12 | 87 |

Table 2: IC50 Values of this compound for Different Platelet Agonists

| Agonist | IC50 (nM) |

| ADP (10 µM) | ~35 |

| Collagen (2 µg/mL) | ~38 |

| TRAP-6 (20 µM) | ~40 |

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

Caption: Mechanism of this compound action on the platelet aggregation pathway.

Experimental Workflow for In Vitro Platelet Aggregation Assaydot

References

Application Notes and Protocols for Radiolabeling of an Elarofiban Derivative with [18F]

Topic: A Methodology for Radiolabeling an Elarofiban Derivative, [¹⁸F]GP1, with [¹⁸F]

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent antagonist of the glycoprotein IIb/IIIa receptor, a key receptor involved in platelet aggregation. [¹⁸F]GP1, a fluorine-18 labeled derivative of this compound, is a specific, high-affinity small-molecule radiotracer for PET imaging of activated platelets in thrombi.[1][2] This document provides detailed application notes and protocols for the GMP-compliant radiosynthesis of [¹⁸F]GP1. The methodology described is a two-step, fully automated process involving nucleophilic substitution followed by deprotection.[1]

Signaling Pathway of this compound and [¹⁸F]GP1

This compound and its derivative, [¹⁸F]GP1, act by inhibiting the glycoprotein IIb/IIIa receptor on the surface of activated platelets.[1][3] This receptor, when activated, binds to fibrinogen, leading to platelet aggregation and thrombus formation. By blocking this interaction, this compound and its derivatives can prevent thrombosis. The radiolabeling of the this compound derivative with ¹⁸F allows for non-invasive imaging of this process using Positron Emission Tomography (PET).

Caption: Mechanism of action of this compound/[¹⁸F]GP1.

Experimental Protocols

Precursor and Reagents

The radiosynthesis of [¹⁸F]GP1 requires a Boc-protected tosylate precursor. All chemicals and solvents should be of high purity and handled according to standard laboratory safety procedures.

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier/Grade | Purpose |

| Boc-protected GP1 precursor | Synthesized in-house or custom synthesis | Starting material for radiolabeling |

| [¹⁸F]Fluoride | Cyclotron-produced | Radioactive isotope |

| Kryptofix® 2.2.2 (K₂₂₂) | Commercial | Phase transfer catalyst |

| Potassium Carbonate (K₂CO₃) | Anhydrous, high purity | Base for activation of [¹⁸F]Fluoride |

| Acetonitrile (MeCN) | Anhydrous, DNA-grade | Reaction solvent |

| Hydrochloric Acid (HCl) | 1 N aqueous solution | For deprotection |

| Water for Injection (WFI) | USP grade | Solvent |

| Ethanol (EtOH) | USP grade | For final formulation |

| Saline | 0.9% Sodium Chloride, USP | For final formulation |

| Solid Phase Extraction (SPE) Cartridges | e.g., C18, MCX | Purification |

| Sterile Filters | 0.22 µm | Final product sterilization |

Automated Radiosynthesis Workflow

The synthesis is typically performed in a fully automated synthesis module to ensure radiation safety and reproducibility.

Caption: Automated radiosynthesis workflow for [¹⁸F]GP1.

Detailed Synthesis Protocol

This protocol is adapted for an automated synthesis module.

Step 1: [¹⁸F]Fluoride Trapping and Elution

-

Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

-